Chemical structure and properties of 3,5-Bis(octadecyloxy)benzoic acid
Chemical structure and properties of 3,5-Bis(octadecyloxy)benzoic acid
A Supramolecular Building Block for Self-Assembly and Surface Engineering
Part 1: Executive Summary & Core Significance
3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) is a critical amphiphilic building block in the field of supramolecular chemistry and materials science. Structurally, it belongs to the class of "Percec-type" dendrons—molecules designed to self-assemble into complex architectures like columns, spheres, or vesicles via non-covalent interactions.[1]
Its significance lies in its dual functionality :
-
The Benzoic Acid Head Group: Facilitates hydrogen-bonded dimerization or coordination with metals/amines, driving the formation of supramolecular polymers or liquid crystals.[1]
-
The C18 (Octadecyl) Alkyl Chains: Provide strong van der Waals interactions and hydrophobic shielding, enabling the molecule to form stable Langmuir monolayers and organize into liquid crystalline mesophases.
This guide details the chemical structure, validated synthesis protocols, and physicochemical properties necessary for researchers utilizing this compound in drug delivery (e.g., as an adjuvant or nanocarrier component) and surface chemistry.[1]
Part 2: Chemical Identity & Structure Analysis
The molecule consists of a rigid aromatic core functionalized with two long aliphatic chains. This amphiphilic design allows it to act as a "wedge" in self-assembly, promoting curvature and supramolecular organization.
Table 1: Chemical Identity Data
| Property | Specification |
| CAS Number | 124502-13-2 |
| IUPAC Name | 3,5-Bis(octadecyloxy)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 659.09 g/mol |
| Appearance | White crystalline solid or powder |
| Solubility | Soluble in THF, DCM, Chloroform, Toluene; Insoluble in Water |
| pKa (Calc.) | ~4.5 (Carboxylic acid head group) |
Structural Visualization
The following diagram illustrates the logical architecture of the molecule and its self-assembly potential.
Figure 1: Structural logic of 3,5-Bis(octadecyloxy)benzoic acid showing the interplay between the polar core and hydrophobic tails driving self-assembly.
Part 3: Synthesis Protocol
The synthesis follows a robust two-step pathway: Williamson ether synthesis followed by ester hydrolysis. This method is preferred over direct alkylation of the acid to prevent esterification of the carboxylic group during the alkylation step.[1]
Step 1: Alkylation (Williamson Ether Synthesis)
Precursor: Methyl 3,5-dihydroxybenzoate
Reagents: 1-Bromooctadecane,
-
Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Potassium Carbonate (
) (3.0 eq) and stir for 30 minutes at room temperature to deprotonate the phenols. -
Add 1-Bromooctadecane (2.5 eq) dropwise.
-
Heat the mixture to 80°C under inert atmosphere (
or Ar) for 12–24 hours. -
Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol/acetone to yield Methyl 3,5-bis(octadecyloxy)benzoate.
Step 2: Hydrolysis (Saponification)
Precursor: Methyl 3,5-bis(octadecyloxy)benzoate Reagents: KOH (or NaOH), Ethanol/Water, THF (optional for solubility)
-
Suspend the methyl ester (from Step 1) in a mixture of Ethanol/THF (2:1) .
-
Add aqueous KOH (5 eq) .
-
Reflux the mixture (~80°C ) overnight until the solid dissolves and TLC indicates consumption of the ester.
-
Acidification: Cool to room temperature and acidify with HCl (1M) to pH ~2. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol or Acetone.[1]
Figure 2: Synthetic pathway for the production of 3,5-Bis(octadecyloxy)benzoic acid.
Part 4: Physicochemical Properties & Behavior[3]
1. Thermal and Phase Behavior
Unlike simple fatty acids, 3,5-Bis(octadecyloxy)benzoic acid exhibits complex phase behavior due to the interplay between the aromatic core and the long alkyl chains.[1]
-
Melting Point: The compound is a solid at room temperature.[2] Upon heating, it typically transitions into a liquid crystalline mesophase (often nematic or columnar) before becoming an isotropic liquid.
-
Langmuir Films: In surface chemistry, this compound forms stable monolayers at the air-water interface. The "wedge" shape forces the molecules to pack tightly, often resulting in high-viscosity films even at low surface pressures.[1]
2. Self-Assembly Mechanism
In non-polar solvents (e.g., toluene), the carboxylic acid groups form cyclic dimers via hydrogen bonding.[1] This effectively doubles the hydrophobic volume, creating a "supramolecular disc" that can stack into columns.[1]
Table 2: Solubility Profile
| Solvent | Solubility | Observation |
|---|---|---|
| Water | Insoluble | Hydrophobic chains dominate. |
| Ethanol | Sparingly Soluble | Soluble upon heating; recrystallizes on cooling. |
| THF | Soluble | Good solvent for synthesis and processing. |
| Dichloromethane | Soluble | Standard solvent for NMR/handling. |
| Toluene | Soluble | Promotes dimerization and organogel formation. |
Part 5: Applications in Research
1. Supramolecular Dendrons (Percec-Type)
This molecule serves as a "first-generation" dendron. By reacting the carboxylic acid with a polyfunctional core (e.g., a polyamine or polyol), researchers can synthesize larger dendrimers that mimic biological membranes or viral capsids.[1]
2. Liquid Crystal Engineering
The dimerization of the acid group creates a mesogenic core.[1] These materials are used to study:
-
Columnar phases: For conductive organic nanowires.
-
Nematic phases: For optical switching applications.
3. Biomedical & Drug Delivery
Recent patent literature identifies derivatives of this scaffold (e.g., Brartemicin analogues) as Mincle agonists . The long alkyl chains facilitate interaction with immune cell receptors, making this structural motif relevant for vaccine adjuvant development.[1]
References
-
Synthesis & Structure: Naito, K., & Egusa, S. (1989). Phase transition and molecular motion in 3,5-dialkoxybenzoic acids. Molecular Crystals and Liquid Crystals , 167(1), 51-60.
-
Biomedical Application (Adjuvants): Brartemicin analogues and their use as Mincle agonists. Patent AU2018361867B2. (2020).
-
Surface Chemistry: Viswanath, P., & Suresh, K. A. (2003).[1] Spreading and retraction dynamics of a dye doped smectic liquid crystal domain at the air–water interface. Colloids and Surfaces A .
-
General Properties: MolAid Chemical Database. 3,5-bis(octadecyloxy)benzoic acid (CAS 124502-13-2).
